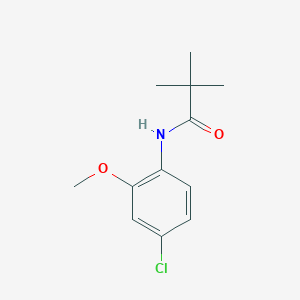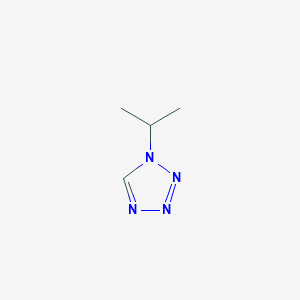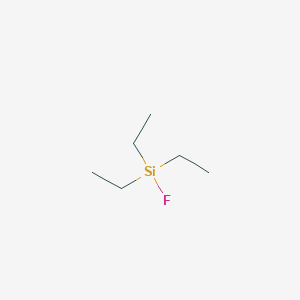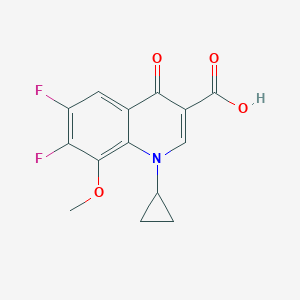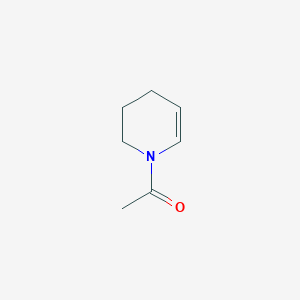
Pyridine, 1-acetyl-1,2,3,4-tetrahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 1-acetyl-1,2,3,4-tetrahydro-, commonly known as acetylpyridine, is a heterocyclic organic compound with a molecular formula of C7H9NO. It is a colorless liquid with a strong odor and is widely used in the field of organic chemistry.
作用機序
The mechanism of action of acetylpyridine is not well understood. However, it is believed to act as a weak inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This may lead to an increase in acetylcholine levels and enhance cognitive function.
Biochemical and Physiological Effects:
Acetylpyridine has been shown to have several biochemical and physiological effects. It has been reported to enhance learning and memory in animal models. It has also been shown to have antioxidant properties, which may protect against oxidative stress and neurodegenerative diseases.
実験室実験の利点と制限
Acetylpyridine has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, it has some limitations, such as its strong odor, which can be unpleasant and make it difficult to work with. It is also toxic and should be handled with care.
将来の方向性
There are several future directions for research on acetylpyridine. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its use as a chiral ligand in asymmetric catalysis. Additionally, further research is needed to understand the mechanism of action of acetylpyridine and its effects on the brain and other organs.
合成法
Acetylpyridine can be synthesized by several methods, including the Friedel-Crafts acylation of pyridine with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride or zinc chloride. Another method involves the reduction of 2-acetylpyridine with sodium borohydride or lithium aluminum hydride.
科学的研究の応用
Acetylpyridine is commonly used as a flavoring agent in the food industry. However, it also has several scientific research applications. For example, it is used as a precursor in the synthesis of various pharmaceuticals, agrochemicals, and fragrances. It has also been used in the synthesis of chiral ligands for asymmetric catalysis.
特性
CAS番号 |
19615-27-1 |
|---|---|
製品名 |
Pyridine, 1-acetyl-1,2,3,4-tetrahydro- |
分子式 |
C7H11NO |
分子量 |
125.17 g/mol |
IUPAC名 |
1-(3,4-dihydro-2H-pyridin-1-yl)ethanone |
InChI |
InChI=1S/C7H11NO/c1-7(9)8-5-3-2-4-6-8/h3,5H,2,4,6H2,1H3 |
InChIキー |
ZGKNRILGBQAZDJ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCCC=C1 |
正規SMILES |
CC(=O)N1CCCC=C1 |
その他のCAS番号 |
19615-27-1 |
同義語 |
1-Acetyl-1,2,3,4-tetrahydropyridine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




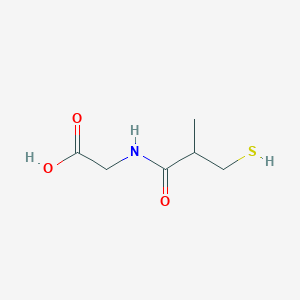


![(2S,3S,4S,5R,6R)-6-[[(4S,4aR,6aR,6bS,8aS,14aR,14bR)-8a-carboxy-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B20382.png)
